N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Methylation and Sulfonylation: The methyl and methylsulfonyl groups are introduced through alkylation and sulfonylation reactions, respectively. These steps often require the use of reagents like methyl iodide and sulfonyl chlorides under controlled conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to modulate specific biological pathways, offering potential benefits in treating diseases.
Industry
In industrial applications, the compound’s stability and reactivity could make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exerts its effects would depend on its specific application. In a pharmacological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity to certain targets, while the benzoxazine core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-4-(4-{2-[(methylsulfonyl)amino]ethyl}benzyl)-1-piperidinecarboxamide
- N-(2-fluorophenyl)-N’-(4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl)urea
Uniqueness
Compared to similar compounds, N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its unique benzoxazine core. This core provides enhanced stability and versatility in chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17FN2O4S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C17H17FN2O4S/c1-11-7-8-15-14(9-11)20(25(2,22)23)10-16(24-15)17(21)19-13-6-4-3-5-12(13)18/h3-9,16H,10H2,1-2H3,(H,19,21) |
InChI Key |
UHKJYUYGUVYDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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